2-(1-(4-Methoxyphenyl)-2-nitroethyl)thiophene
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Overview
Description
2-(1-(4-Methoxyphenyl)-2-nitroethyl)thiophene is a heterocyclic compound that features a thiophene ring substituted with a 1-(4-methoxyphenyl)-2-nitroethyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-Methoxyphenyl)-2-nitroethyl)thiophene typically involves the nitration of 1-(4-methoxyphenyl)ethanone followed by a condensation reaction with thiophene. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to a condensation reaction with thiophene in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale nitration and condensation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .
Chemical Reactions Analysis
Types of Reactions
2-(1-(4-Methoxyphenyl)-2-nitroethyl)thiophene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Amines: Formed from the reduction of the nitro group.
Halogenated Thiophenes: Formed from halogenation reactions.
Scientific Research Applications
2-(1-(4-Methoxyphenyl)-2-nitroethyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 2-(1-(4-Methoxyphenyl)-2-nitroethyl)thiophene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness
2-(1-(4-Methoxyphenyl)-2-nitroethyl)thiophene is unique due to its combination of a nitro group and a methoxyphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C13H13NO3S |
---|---|
Molecular Weight |
263.31 g/mol |
IUPAC Name |
2-[1-(4-methoxyphenyl)-2-nitroethyl]thiophene |
InChI |
InChI=1S/C13H13NO3S/c1-17-11-6-4-10(5-7-11)12(9-14(15)16)13-3-2-8-18-13/h2-8,12H,9H2,1H3 |
InChI Key |
ASELFLQQGOBIJS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=CC=CS2 |
Origin of Product |
United States |
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